molecular formula C18H16ClFN2O2 B4106061 1-benzyl-N-(3-chloro-4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide

1-benzyl-N-(3-chloro-4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B4106061
M. Wt: 346.8 g/mol
InChI Key: VWHVYGBWFOVYOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-N-(3-chloro-4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of pyrrolidinecarboxamide compounds and is commonly referred to as BCFP.

Mechanism of Action

The mechanism of action of BCFP involves the inhibition of the enzyme, poly (ADP-ribose) polymerase (PARP). PARP plays a crucial role in repairing DNA damage in cells. Inhibition of PARP leads to the accumulation of DNA damage, ultimately resulting in cell death.
Biochemical and Physiological Effects:
BCFP has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of tumor growth. It also exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the major advantages of using BCFP in lab experiments is its high potency and selectivity towards PARP inhibition. However, the compound has poor solubility in water, which can limit its use in certain experiments.

Future Directions

1. Development of BCFP derivatives with improved solubility and pharmacokinetic properties.
2. Investigation of BCFP's potential in the treatment of other neurodegenerative disorders.
3. Exploration of BCFP's mechanism of action in cancer cells to identify potential drug targets.
4. Evaluation of BCFP's efficacy in combination with other chemotherapeutic agents.
5. Investigation of BCFP's potential in the treatment of drug-resistant cancer cells.
In conclusion, BCFP is a promising compound with potential applications in various fields, including medicinal chemistry and neurodegenerative disorders. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to fully understand the compound's potential and to develop more effective derivatives.

Scientific Research Applications

BCFP has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. BCFP has also shown promising results in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

1-benzyl-N-(3-chloro-4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClFN2O2/c19-15-9-14(6-7-16(15)20)21-18(24)13-8-17(23)22(11-13)10-12-4-2-1-3-5-12/h1-7,9,13H,8,10-11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWHVYGBWFOVYOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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